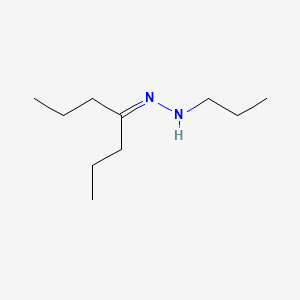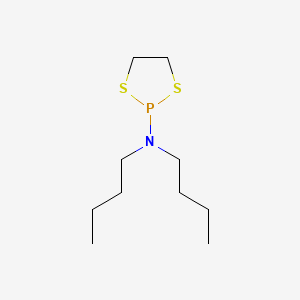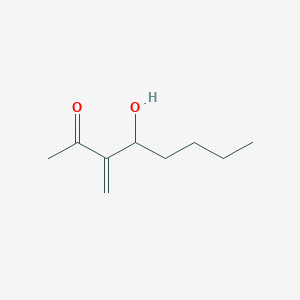
2-Octanone, 4-hydroxy-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octanone, 4-hydroxy-3-methylene- is an organic compound with a unique structure that includes a ketone group, a hydroxyl group, and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 4-hydroxy-3-methylene- can be achieved through several methods. One common approach involves the aldol condensation reaction between n-pentanal and methylvinylketone in the presence of a catalyst such as triphenylphosphine. This reaction yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of 2-Octanone, 4-hydroxy-3-methylene- typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octanone, 4-hydroxy-3-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methylene group under basic conditions.
Major Products Formed
Oxidation: 2-Octanone, 4-hydroxy-3-methylene- can be converted to 2-octanone, 4-oxo-3-methylene-.
Reduction: The reduction of the ketone group yields 2-octanol, 4-hydroxy-3-methylene-.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Octanone, 4-hydroxy-3-methylene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 2-Octanone, 4-hydroxy-3-methylene- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, depending on the conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octanone: Lacks the hydroxyl and methylene groups, making it less reactive in certain reactions.
4-Hydroxy-2-butanone: A smaller molecule with similar functional groups but different reactivity and applications
Uniqueness
2-Octanone, 4-hydroxy-3-methylene- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
73255-33-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-hydroxy-3-methylideneoctan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-9(11)7(2)8(3)10/h9,11H,2,4-6H2,1,3H3 |
InChI-Schlüssel |
RXMXPFFIYTXDBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


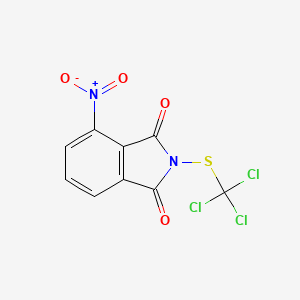
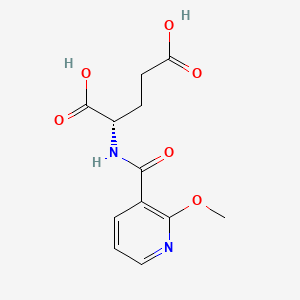
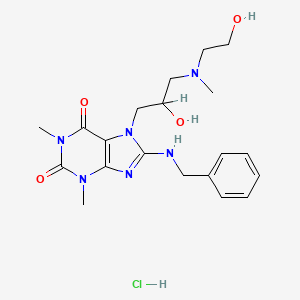
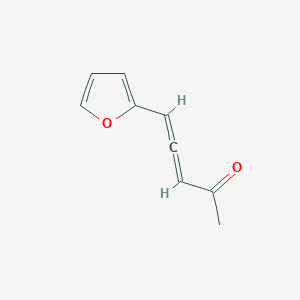

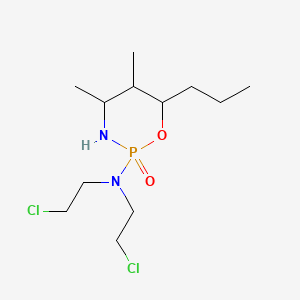
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
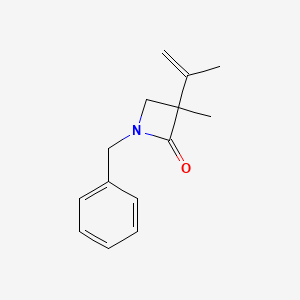
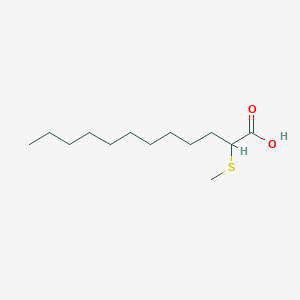

![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
